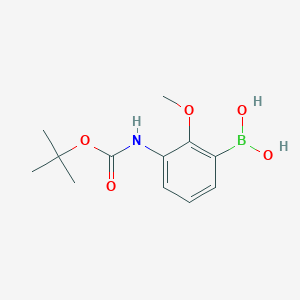

(3-BOC-Amino)-2-methoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

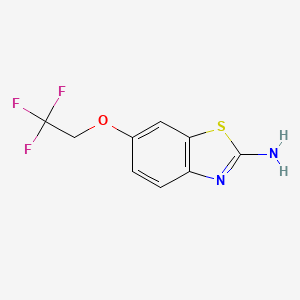

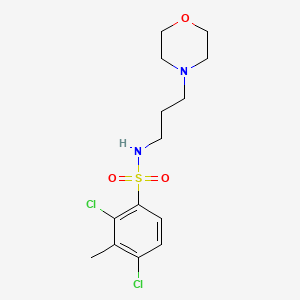

The BOC group (tert-butyloxycarbonyl) is a commonly used protecting group for amines in organic synthesis . It’s stable under basic conditions and can be removed under acidic conditions . The compound you’re asking about seems to be a boronic acid derivative with a protected amino group.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine with a BOC group. This is usually done using BOC anhydride in the presence of a base . The boronic acid group could be introduced through a suitable boron-containing reagent .Molecular Structure Analysis

The molecular structure would consist of a phenyl ring (the “phenyl” part of the name) with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached. The third substituent on the ring would be an amino group (-NH2), which is protected by the BOC group .Chemical Reactions Analysis

The BOC group can be removed under acidic conditions to reveal the free amine . The boronic acid group can participate in various reactions, most notably Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Boronic acids are typically solid at room temperature, and the presence of the BOC group might increase the compound’s stability and solubility .Scientific Research Applications

Peptide Synthesis and Hydrogen Bonding

Unnatural amino acids, like the 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which includes elements similar to (3-BOC-Amino)-2-methoxyphenylboronic acid, have been shown to mimic the hydrogen-bonding functionality of tripeptide β-strands. These amino acids can be incorporated into peptides using standard synthesis techniques and contribute to the formation of β-sheetlike hydrogen-bonded structures in solutions (Nowick et al., 2000).

Catalytic Synthesis of Oxindoles

In the field of organic chemistry, this compound-related compounds have been utilized in the catalytic synthesis of 3-amino-3-aryl-2-oxindoles, which are significant biologically active compounds. This process involves Rh-catalyzed addition of arylboronic acids to ketimines (Marques & Burke, 2016).

Enantioselective Synthesis

This compound and its analogs play a crucial role in the enantioselective synthesis of α-aminoboronates. This process is important for creating compounds with biomedical applications and involves Rh-catalyzed enantioselective borylation (Reyes et al., 2019).

Crystal Structure Studies

Research in crystallography has explored the structures of compounds like 2-methoxyphenylboronic acids to understand the formation of monomeric structures in crystal engineering. These studies provide insights into the molecular packing and interactions within these compounds (Cyrański et al., 2012).

Drug Delivery and Gene Transfer

In biomedicine, amino acid-based block copolymers containing elements related to this compound have been developed for drug delivery and gene transfer. These polymers can encapsulate drugs and demonstrate biocompatibility, making them promising materials for therapeutic applications (Kumar et al., 2013).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.

Mode of Action

The BOC group in (3-BOC-Amino)-2-methoxyphenylboronic acid is a protecting group for amines . It prevents the amine from reacting with other substances during chemical reactions, allowing for transformations of other functional groups . The BOC group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds .

Result of Action

The compound’s ability to protect amines and participate in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the efficiency of its protective action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVIHWWFSSREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)

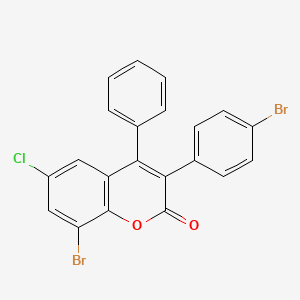

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

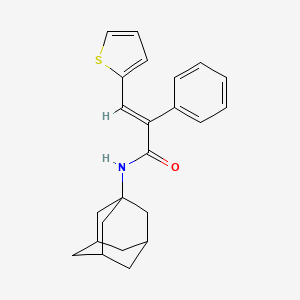

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)

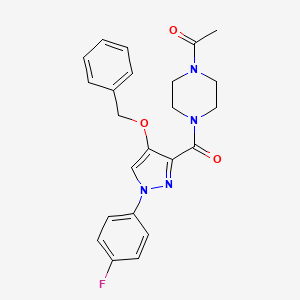

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)